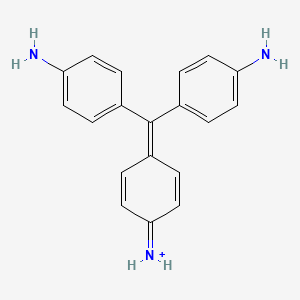

Pararosaniline(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pararosaniline(1+) is an iminium ion obtained by protonation of the imino group of pararosaniline free base. It is a conjugate acid of a pararosaniline free base.

科学的研究の応用

1. Environmental and Occupational Applications

Pararosaniline, known as Basic Red 9 monohydrochloride, is significant in biological and chemical assays. Its environmental and occupational relevance is highlighted due to its suspected carcinogenic nature. Research has explored the chemical oxidation of pararosaniline dye through ozonation and sonolytic processes, revealing that ozonation is more efficient than ultrasonic irradiation for detoxifying pararosaniline wastes. This finding is crucial for designing treatment processes for pararosaniline, emphasizing its environmental impact (Martins, Canalli, Azevedo, & Pires, 2006).

2. Detection and Monitoring in Workplace Air

Pararosaniline hydrochloride, used in various industries, poses a carcinogenic risk. Its detection in workplace air is vital for occupational safety. A developed method enables the determination of pararosaniline hydrochloride in air, contributing to workplace safety assessments (Kowalska & Jeżewska, 2019).

3. Histological and Microbiological Uses

Historically, pararosaniline has been used in enzyme activity histochemistry. Its application in protecting cryostat sections of unfixed animal tissues from aqueous reagents is notable, preserving specific affinities for antibodies while maintaining tissue integrity (Kiernan, 2004).

4. Analytical Chemistry Applications

Pararosaniline plays a significant role in chemical substance analysis and microbiological studies. Its properties as a weak monoprotic acid and its molar absorption coefficient are critical for its application in biological sample analysis (Junior et al., 2010).

5. Materials Science

Pararosaniline's interaction with polyoxometalate cluster anions suggests its potential in materials science. Salts of pararosaniline dye cation have been isolated under various conditions, indicating perturbation of ion electronic states, which could have implications in material development (Xie, Abrahams, & Wedd, 2008).

6. Photocatalytic Applications

The degradation of pararosaniline dye in aqueous solutions under visible light illumination has been studied, revealing its susceptibility to photocatalytic processes. This research is relevant for environmental remediation and wastewater treatment applications (Kosanić & Tričković, 2002).

7. Immunohistochemical Analysis

Pararosaniline fixation has been compared with acetone fixation for detecting various determinants in tissue samples. Its superior morphology and specific staining capabilities make it a useful tool in immunohistochemistry (Schrijver et al., 2000).

8. Formaldehyde Detection in Food Samples

A sensor based on immobilized pararosaniline in a sol-gel matrix has been developed for detecting formaldehyde in food samples. This sensor's ability to change color in response to formaldehyde presence highlights its potential in food safety applications (Gani, Yuwono, & Kuswandi, 2013).

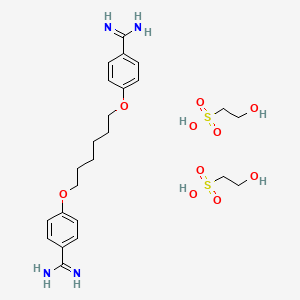

特性

分子式 |

C19H18N3+ |

|---|---|

分子量 |

288.4 g/mol |

IUPAC名 |

[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium |

InChI |

InChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2/p+1 |

InChIキー |

AFAIELJLZYUNPW-UHFFFAOYSA-O |

SMILES |

C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

正規SMILES |

C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate](/img/structure/B1227447.png)

![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)

![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)